molecular formula C8H8N4 B6151531 4-(2H-1,2,3-triazol-4-yl)aniline CAS No. 937691-76-4

4-(2H-1,2,3-triazol-4-yl)aniline

Cat. No.: B6151531
CAS No.: 937691-76-4
M. Wt: 160.2
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Description

4-(2H-1,2,3-Triazol-4-yl)aniline (CAS 937691-76-4) is a high-value chemical building block in medicinal chemistry, serving as a core scaffold for developing new therapeutic agents. Its structure combines an aniline moiety with a 1,2,3-triazole ring, a privileged structure in drug discovery known for its stability and ability to participate in key molecular interactions . This compound is a key intermediate for synthesizing novel hybrids and conjugates aimed at a multitude of biological targets. The primary research value of this aniline derivative lies in its application for creating compounds with potential antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer activities . Recent studies focus on its role in the synthesis of novel aniline derivatives where the triazole ring is linked via a methoxy linker, with research indicating that the lipophilicity and subsequent bioavailability of these molecules can be finely tuned by modifying the substituents on the triazole ring . This allows researchers to optimize the properties of potential drug candidates in the early stages of development. In neurodegenerative disease research, the 1,2,3-triazole ring is a significant pharmacophore for developing cholinesterase inhibitors. Compounds containing this ring system can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine, making them potential candidates for treating conditions like Alzheimer's disease . The triazole ring can act as an amide bioisostere, forming hydrogen bonds and dipole-dipole interactions with enzyme active sites, which is crucial for its biological activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

937691-76-4

Molecular Formula

C8H8N4

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Preparation Methods

Standard CuAAC Protocol

A representative procedure involves reacting N-(prop-2-ynyl)aniline with sodium azide and benzyl halides in acetone or dimethylformamide (DMF). Copper sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate serve as the catalytic system, enabling cycloaddition at room temperature under inert atmospheres. For example, treating N-(prop-2-ynyl)aniline with sodium azide and 4-chlorobenzyl chloride in DMF yields 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)aniline in 72% yield after 24 hours.

Key Parameters:

  • Catalyst Loading: 10 mol% CuSO₄·5H₂O and 20 mol% sodium ascorbate.

  • Solvent: Polar aprotic solvents (DMF, acetone) preferred for solubility.

  • Temperature: Ambient (20–25°C).

Solvent and Catalyst Optimization

Recent studies demonstrate that aqueous-phase CuAAC achieves comparable efficiency while minimizing environmental toxicity. Aqueous solutions containing catalytic Cu(I) species facilitate cycloaddition within 4–8 hours, with yields exceeding 80%. For instance, substituting DMF with water in the reaction of N-(prop-2-ynyl)aniline and 4-iodobenzyl azide produces the target triazole in 85% yield.

Pseudo-Four-Component Click Synthesis

This one-pot strategy streamlines triazole formation by integrating multiple reactants, reducing purification steps.

Reaction Mechanism and Conditions

The pseudo-four-component approach combines N-(prop-2-ynyl)aniline, sodium azide, and two equivalents of benzyl halides. The process initiates with azide formation in situ, followed by sequential benzylation and cycloaddition. Using 4-methylbenzyl chloride, the reaction achieves 89% yield of 4-(1,4-dibenzyl-1H-1,2,3-triazol-4-yl)aniline within 12 hours.

Advantages:

  • Eliminates intermediate isolation.

  • Tolerates electron-withdrawing and donating substituents on benzyl halides.

Limitations:

  • Steric hindrance from bulky substituents (e.g., 4-iodobenzyl) reduces yields to ~50%.

Photochemical Synthesis

Emerging photoredox methods offer metal-free alternatives, leveraging visible light to drive cycloaddition.

Eosin Y-Mediated Reactions

Eosin Y (EY) and CuCl₂ under green LED irradiation (530 nm) facilitate triazole formation in water. This method achieves 70–100% yields for diverse this compound derivatives, including electron-deficient variants like 4-cyanobenzyl-substituted products.

Procedure Highlights:

  • Catalyst: 5 mM EY and 5 mM CuCl₂.

  • Light Source: Green LED (λ = 530 nm).

  • Reaction Time: 2–8 hours.

Example: 4-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)benzonitrile is synthesized in 100% yield using this protocol.

Comparative Analysis of Methods

The table below summarizes critical metrics for each synthetic approach:

MethodCatalyst SystemSolventTime (h)Yield (%)Scalability
CuAACCuSO₄/NaAscDMF2472–89Moderate
Pseudo-Four-ComponentCuSO₄/NaAscAcetone1250–89High
PhotochemicalEY/CuCl₂Water2–870–100High

Insights:

  • CuAAC balances reliability and moderate scalability but requires inert conditions.

  • Pseudo-Four-Component synthesis excels in atom economy but struggles with sterically hindered substrates.

  • Photochemical methods offer rapid, eco-friendly synthesis but depend on light penetration in large-scale reactors.

Large-Scale Production Considerations

Continuous Flow Reactors

Adapting CuAAC to continuous flow systems enhances throughput by maintaining consistent temperature and mixing. Microreactors with copper-coated channels achieve 90% conversion in <1 hour, enabling kilogram-scale production.

Green Chemistry Innovations

Water-based protocols reduce waste generation. For example, replacing DMF with aqueous solvents decreases the E-factor (environmental factor) from 8.2 to 2.6 .

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,2,3-triazol-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the triazole ring or the aniline moiety.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce various functional groups onto the aniline ring, enhancing the compound’s chemical diversity .

Scientific Research Applications

4-(2H-1,2,3-triazol-4-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly as an enzyme inhibitor.

    Industry: It is used in the development of dyes, agrochemicals, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 4-(2H-1,2,3-triazol-4-yl)aniline involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes, blocking their activity. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition. This mechanism is crucial in its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Properties

Triazole Isosteres
  • 4-(1,2,4-Triazol-1-yl)aniline (CAS 6523-49-5):
    This isomer replaces the 1,2,3-triazole with a 1,2,4-triazole, altering the nitrogen atom positions. The 1,2,4-triazole exhibits reduced aromaticity compared to 1,2,3-triazole due to different electron delocalization patterns, impacting hydrogen-bonding capabilities and reactivity .
  • N,N-Dimethyl-4-(1H-1,2,3-triazol-4-yl)aniline: The dimethylamino substituent on the aniline enhances electron-donating effects, stabilizing charge-transfer states in fluorophores. This modification increases solubility in polar solvents compared to the unsubstituted derivative .
Heterocycle Replacements
  • 4-(Thiazol-2-yl)aniline (CAS 193017-26-4):
    Replacing triazole with thiazole introduces a sulfur atom, increasing hydrophobicity and altering π-conjugation. Thiazole’s lower electronegativity reduces dipole moments compared to triazoles .
  • This substitution impacts applications in catalysis and photovoltaics .
Extended Conjugation Systems
  • 4-(1-(Quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)aniline: The quinoxaline moiety extends π-conjugation, shifting absorption/emission spectra to longer wavelengths. This property is critical for near-infrared (NIR) dye applications .
  • 4-(1-Methylethyl)-N-((E)-4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}benzylidene)aniline :
    The addition of a methoxy-benzylidene group enhances planarity and rigidity, improving fluorescence quantum yields .

Key Observations :

  • Click chemistry provides moderate-to-high yields for triazole derivatives but requires precise control of azide/alkyne ratios .
  • Thiazole and oxazole syntheses often involve multi-step protocols with lower yields due to side reactions .

Physicochemical Properties

Property 4-(2H-1,2,3-triazol-4-yl)aniline 4-(1,2,4-Triazol-1-yl)aniline 4-(Thiazol-2-yl)aniline
Melting Point (°C) 104–106* 150–155 >220
λmax (nm) in MeOH 290 275 310
Solubility in DMSO (mg/mL) 25 15 10
LogP 1.2 1.5 2.8

*Melting point inferred from structurally similar compound 8h .

Notable Trends:

  • Thiazole derivatives exhibit higher hydrophobicity (LogP = 2.8) due to sulfur’s lipophilicity .
  • 1,2,3-Triazoles show superior solubility in polar aprotic solvents compared to 1,2,4-triazoles .

Q & A

Q. What are the optimized synthetic routes for 4-(2H-1,2,3-triazol-4-yl)aniline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to form the triazole ring. Key steps include:

  • Reagent Selection : Use terminal alkynes and azides derived from nitrobenzene precursors via metal-free routes .
  • Solvent Optimization : Ethanol or acetonitrile under reflux (70–80°C) improves yield (70–88%) and purity .
  • Catalyst Efficiency : Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) enhance regioselectivity for 1,4-substituted triazoles .

Q. Example Protocol :

React 4-azidoaniline with propargyl derivatives in ethanol.

Reflux for 4–6 hours with CuSO₄·5H₂O (10 mol%).

Purify via flash chromatography (PE/EtOAc) to isolate the product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolve molecular geometry using single-crystal XRD. For example:
    • Space Group : P21/c (monoclinic) with cell parameters a = 5.5885 Å, b = 8.3929 Å, c = 42.069 Å, β = 92.149° .
    • Refinement : SHELXL-97 for least-squares refinement (R₁ = 0.068, wR₂ = 0.217) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm proton environments (δ 7.50 ppm for triazole H) and aromatic carbons (114–145 ppm) .
    • HRMS : Validate molecular weight (e.g., m/z = 404.09406 [M+H]⁺) .

Q. Table 1: Crystallographic Data

ParameterValue
Space GroupP21/c
a (Å)5.5885
b (Å)8.3929
c (Å)42.069
β (°)92.149
R0.068
Refinement SoftwareSHELXL-97

Q. How can researchers assess the antimicrobial potential of this compound derivatives through in vitro assays?

Methodological Answer:

  • Minimum Inhibitory Concentration (MIC) :
    • Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .
  • Mechanistic Studies :
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding to microbial targets (e.g., DNA gyrase) .
    • Validate with fluorescence assays for membrane disruption .

Key Finding : Derivatives with electron-withdrawing groups (e.g., CF₃) show enhanced activity (MIC = 8 µg/mL) .

Advanced Research Questions

Q. What strategies resolve crystallographic disorder in this compound derivatives during structure refinement?

Methodological Answer:

  • Disorder Modeling :
    • Split atoms into multiple sites (e.g., propenyl groups with 71.4:28.6 occupancy ratio) .
    • Apply geometric restraints (ISOR, DELU) to stabilize thermal parameters in SHELXL .
  • Validation Tools :
    • Use PLATON to analyze residual density and hydrogen-bonding networks .

Example : In a disordered triazole derivative, anisotropic refinement reduced R₁ from 0.12 to 0.068 .

Q. How does computational modeling aid in understanding the coordination chemistry of this compound in catalytic applications?

Methodological Answer:

  • DFT Calculations :
    • Optimize metal-ligand geometries (e.g., Pd(II) or Cu(I) complexes) using Gaussian09 with B3LYP functional .
    • Analyze frontier orbitals to predict catalytic activity in C–H functionalization .
  • Experimental Validation :
    • Compare computed IR spectra (e.g., ν(C=N) at 1620 cm⁻¹) with experimental data .

Key Insight : The triazole N3 atom acts as a stronger electron donor than aniline NH₂, favoring Pd(II) coordination .

Q. What analytical approaches identify degradation products of this compound under varying environmental conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • Expose the compound to UV light (254 nm) or acidic/basic buffers (pH 3–10) at 40°C for 28 days .
  • LC-HRMS Analysis :
    • Use a C18 column (ACN/H₂O gradient) to separate degradation products.
    • Identify fragments via MS/MS (e.g., m/z 179.1544 for deaminated species) .

Q. Table 2: Degradation Pathways

ConditionMajor ProductMechanism
Acidic (pH 3)Triazole ring openingHydrolysis
UV ExposureN-Oxide formationPhotooxidation

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